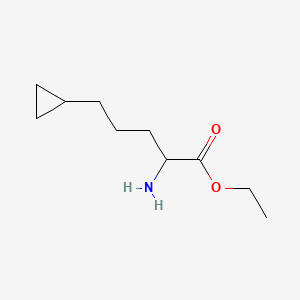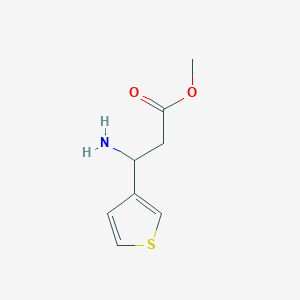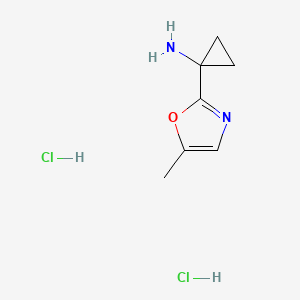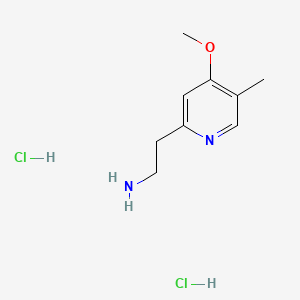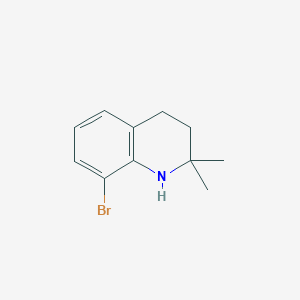
8-Bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoline is an organic compound belonging to the tetrahydroquinoline family. This compound is characterized by the presence of a bromine atom at the 8th position and two methyl groups at the 2nd position on the tetrahydroquinoline ring. It is a derivative of quinoline, which is a heterocyclic aromatic organic compound. The unique structure of this compound makes it an interesting subject for various chemical and biological studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoline typically involves the bromination of 2,2-dimethyl-1,2,3,4-tetrahydroquinoline. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of homogeneous catalysts can enhance the efficiency of the bromination process, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 8-Bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2,2-dimethyl-1,2,3,4-tetrahydroquinoline.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide (NaNH2) and thiourea.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products Formed:
Substitution Reactions: Formation of 8-amino-2,2-dimethyl-1,2,3,4-tetrahydroquinoline.
Oxidation Reactions: Formation of 8-bromoquinoline derivatives.
Reduction Reactions: Formation of 2,2-dimethyl-1,2,3,4-tetrahydroquinoline.
Aplicaciones Científicas De Investigación
8-Bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 8-Bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The bromine atom at the 8th position can participate in electrophilic aromatic substitution reactions, influencing the compound’s reactivity. The presence of the dimethyl groups at the 2nd position can affect the compound’s steric and electronic properties, modulating its interaction with biological targets .
Comparación Con Compuestos Similares
- 8-Bromo-1,2,3,4-tetrahydroquinoline
- 6-Bromo-1,2,3,4-tetrahydroquinoline
- 1,2,3,4-Tetrahydroquinoline
Comparison: 8-Bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of both bromine and dimethyl groups, which confer distinct chemical and biological properties. Compared to 8-Bromo-1,2,3,4-tetrahydroquinoline, the additional methyl groups in this compound can enhance its lipophilicity and potentially alter its biological activity. The presence of the bromine atom distinguishes it from 1,2,3,4-tetrahydroquinoline, which lacks this halogen substituent .
Propiedades
Fórmula molecular |
C11H14BrN |
|---|---|
Peso molecular |
240.14 g/mol |
Nombre IUPAC |
8-bromo-2,2-dimethyl-3,4-dihydro-1H-quinoline |
InChI |
InChI=1S/C11H14BrN/c1-11(2)7-6-8-4-3-5-9(12)10(8)13-11/h3-5,13H,6-7H2,1-2H3 |
Clave InChI |
DQUABUVCBDKPSF-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC2=C(N1)C(=CC=C2)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


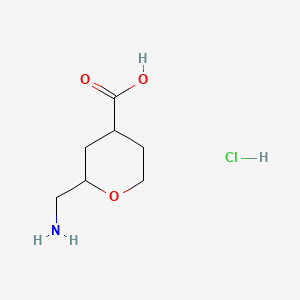
![1-{2-Azabicyclo[2.2.2]octan-1-yl}methanamine dihydrochloride](/img/structure/B13481181.png)
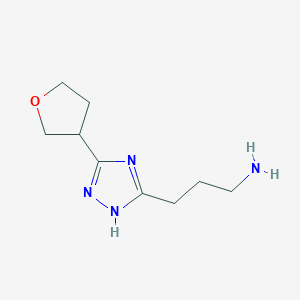
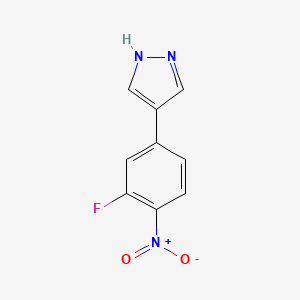
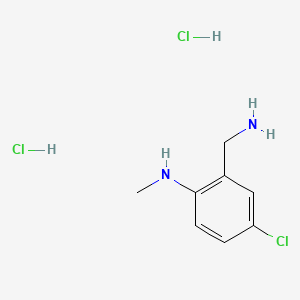
![benzyl N-[2-(4-ethynylphenyl)ethyl]carbamate](/img/structure/B13481199.png)

![2-{Bicyclo[4.2.0]octa-1,3,5-trien-3-yl}acetonitrile](/img/structure/B13481209.png)
![rac-(1R,4R,5R)-5-amino-5-methylbicyclo[2.2.2]octan-2-one hydrochloride](/img/structure/B13481216.png)

